1-(3-Bromocyclopentyl)-3,5-difluorobenzene
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Overview
Description
1-(3-Bromocyclopentyl)-3,5-difluorobenzene is an organic compound that features a bromocyclopentyl group attached to a difluorobenzene ring. This compound is of interest due to its unique chemical structure, which combines the properties of both bromocyclopentane and difluorobenzene, making it a valuable subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromocyclopentyl)-3,5-difluorobenzene typically involves the bromination of cyclopentane followed by a coupling reaction with a difluorobenzene derivative. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a bromocyclopentane with a boronic acid derivative of difluorobenzene in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromocyclopentyl)-3,5-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminocyclopentyl-difluorobenzene derivative, while oxidation can produce a ketone or alcohol derivative.
Scientific Research Applications
1-(3-Bromocyclopentyl)-3,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromocyclopentyl)-3,5-difluorobenzene exerts its effects depends on its specific interactions with other molecules. In chemical reactions, it acts as a substrate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bromocyclopentane: A simpler compound with a bromine atom attached to a cyclopentane ring.
Difluorobenzene: A compound with two fluorine atoms attached to a benzene ring.
1-(3-Bromocyclopentyl)-2,2,2-trifluoroethanol: A compound with a similar bromocyclopentyl group but different substituents on the benzene ring.
Uniqueness
1-(3-Bromocyclopentyl)-3,5-difluorobenzene is unique due to the combination of its bromocyclopentyl and difluorobenzene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Biological Activity
1-(3-Bromocyclopentyl)-3,5-difluorobenzene, with the chemical formula C11H10BrF2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Weight : 265.1 g/mol
- CAS Number : 1343646-08-1
- Structure : The compound features a brominated cyclopentyl group and a difluorobenzene moiety, contributing to its unique reactivity and biological profile.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a related compound demonstrated effective inhibition of cell proliferation in various cancer cell lines including Jurkat, HeLa, and MCF-7 cells, with IC50 values indicating potent cytotoxicity .
Table 1: Comparison of Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
BPU | Jurkat | 4.64 | Cell cycle arrest |
BPU | HeLa | 10.2 | Apoptosis induction |
BPU | MCF-7 | 8.5 | Antiangiogenic |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .
- Cell Cycle Modulation : It is suggested that the compound may induce cell cycle arrest at the sub-G1 phase, leading to apoptosis in cancer cells.
Case Studies
In a study examining the effects of structurally related compounds on cancer cell lines:
- Study Design : Compounds were tested in vitro using MTT assays to evaluate cell viability.
- Results : The compound demonstrated dose-dependent cytotoxicity across multiple cancer cell lines. Flow cytometry analysis confirmed significant alterations in cell cycle distribution following treatment.
Properties
IUPAC Name |
1-(3-bromocyclopentyl)-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-9-2-1-7(3-9)8-4-10(13)6-11(14)5-8/h4-7,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIEFFMTXLZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC(=CC(=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.